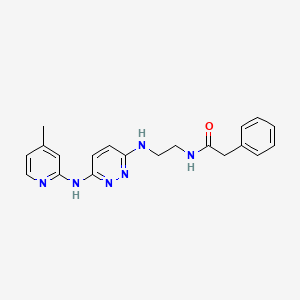
2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, which can enhance the efficiency and safety of the process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Hydroquinoline derivatives
Substitution: : Various substituted quinolines and benzamides
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicine: : It has shown potential as an anti-inflammatory and analgesic agent.
Biology: : The compound can be used as a tool in biological studies to understand cellular processes.
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved would depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific structural features, such as the ethoxy and isopentyl groups. Similar compounds include other quinoline derivatives like quinine and chloroquine, which are known for their antimalarial properties. the presence of the ethoxy and isopentyl groups in this compound may confer different biological activities and properties.
List of Similar Compounds
Quinine
Chloroquine
Mefloquine
Primaquine
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-4-28-21-8-6-5-7-19(21)23(27)24-18-10-11-20-17(15-18)9-12-22(26)25(20)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPDDQFKYQMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2871899.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)


![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2871916.png)
![1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2871918.png)
![1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2871920.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)
